9-(4-Tert-butylphenyl)acridine
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Overview
Description
9-(4-(tert-Butyl)phenyl)acridine: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(tert-Butyl)phenyl)acridine typically involves the ortho-lithiation–cyclization sequence. This two-step process is convenient for synthesizing nonsymmetrically substituted acridines . The reaction conditions often involve the use of lithium reagents and cyclization agents to form the acridine core.
Industrial Production Methods: While specific industrial production methods for 9-(4-(tert-Butyl)phenyl)acridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 9-(4-(tert-Butyl)phenyl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds.
Scientific Research Applications
Chemistry: 9-(4-(tert-Butyl)phenyl)acridine is used as a building block in organic synthesis, particularly in the development of new acridine derivatives with enhanced properties .
Biology: Acridine derivatives, including 9-(4-(tert-Butyl)phenyl)acridine, are studied for their potential as DNA intercalators, which can inhibit enzymes like topoisomerase and telomerase .
Medicine: The compound is investigated for its anticancer, antimicrobial, and antiviral properties. Its ability to intercalate with DNA makes it a promising candidate for cancer therapy .
Industry: Acridine derivatives are used in the production of dyes, fluorescent materials, and laser technologies due to their unique photophysical properties .
Mechanism of Action
The mechanism of action of 9-(4-(tert-Butyl)phenyl)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects.
Comparison with Similar Compounds
- 9-Phenylacridine
- 9-(2-Fluorophenyl)acridine
- 9-(4-Chlorophenyl)acridine
Comparison: 9-(4-(tert-Butyl)phenyl)acridine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
CAS No. |
40622-03-5 |
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Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)acridine |
InChI |
InChI=1S/C23H21N/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
InChI Key |
IANFMESFDABWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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